molecular formula C16H16N4OS B2504171 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034547-33-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2504171
CAS No.: 2034547-33-4
M. Wt: 312.39
InChI Key: HOWZSCALXWHGPS-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound designed for pharmaceutical and biochemical research. It features a 1,2,3-triazole core, a moiety known for its stability and its role as a bioisostere for amide bonds and other functional groups in medicinal chemistry . The integration of a thiophene ring further enhances the compound's potential for diverse biological interactions, as this heterocycle is a common pharmacophore in active compounds . Compounds containing the 1,2,3-triazole scaffold are of significant interest in drug discovery and have been investigated for a wide range of therapeutic areas, including use as orexin receptor antagonists . This specific molecule is supplied as a high-grade material to support hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is intended for use in assays such as high-throughput screening (HTS), target identification, and mechanistic studies. Researchers can utilize this compound to explore new chemical space and develop novel bioactive molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(11-14-7-4-10-22-14)19-15(12-20-17-8-9-18-20)13-5-2-1-3-6-13/h1-10,15H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWZSCALXWHGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The general steps include:

    Formation of the Azide Intermediate: The starting material, such as 1-phenyl-2-bromoethane, is reacted with sodium azide to form 1-phenyl-2-azidoethane.

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne derivative, such as ethynylthiophene, in the presence of a copper(I) catalyst to form the triazole ring.

    Acylation: The resulting triazole compound is then acylated with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has been explored for its potential to inhibit various cancer cell lines. For instance, studies on similar triazole derivatives have shown effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, suggesting that our compound may share similar therapeutic potential .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Triazole derivatives are known to possess antifungal and antibacterial properties, making them suitable candidates for developing new antibiotics or antifungal agents. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence that triazole-containing compounds can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation .

Biological Research Applications

Biochemical Probes
Due to its ability to interact with biological molecules, this compound can serve as a biochemical probe in various research settings. It may help elucidate the mechanisms of action of certain enzymes or receptors within cellular pathways.

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies facilitate the understanding of how the compound interacts at a molecular level, which is crucial for drug development processes .

Material Science Applications

Synthesis of New Materials
The compound can be utilized as a building block for synthesizing novel materials with tailored properties. Its unique structural features allow it to be incorporated into polymers or coatings that exhibit specific chemical or physical characteristics .

Case Study 1: Anticancer Activity

A study focused on synthesizing triazole derivatives demonstrated that certain compounds showed promising results in inhibiting cancer cell proliferation. The synthesized triazoles were tested against standard anticancer drugs like cisplatin, revealing comparable or superior efficacy in some instances .

Case Study 2: Antimicrobial Testing

Another research project evaluated several triazole derivatives for their antimicrobial effectiveness against various bacteria and fungi. The findings indicated that modifications in the chemical structure significantly influenced their activity levels, highlighting the importance of structure–activity relationships in drug design .

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Acetamides

Compound 6a-m and 7a-m ()

These derivatives feature a naphthalene group linked via an ether to a 1,2,3-triazole-acetamide core. For example:

  • 6c : Exhibits a twisted dihedral angle (~79.7°) between the dichlorophenyl and thiazole rings, suggesting conformational rigidity absent in the target compound’s more flexible triazole-ethyl bridge .

Key Differences :

  • Substituents: Electron-withdrawing groups (e.g., -NO₂ in 6b) increase polarity, whereas the target’s phenyl group may enhance lipophilicity.
  • Synthesis : These compounds utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method likely applicable to the target compound .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

This analog replaces the triazole with a cyano-substituted thiophene. The dual thiophene system may enhance π-stacking but reduce hydrogen-bonding capacity compared to the triazole in the target compound. Synthesis involves acyl chloride intermediates, a route distinct from click chemistry .

Thiazole-Containing Acetamides

N-(1,3-Thiazol-2-yl)acetamide Derivatives ()

Examples include 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , where the thiazole ring replaces the triazole. Key features:

  • Crystal Packing : Intermolecular N–H⋯N hydrogen bonds stabilize the lattice, a property the target compound may share due to its acetamide and triazole groups .

Key Differences :

Thiophene-Methyl Acetamides ()

2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS: 851623-62-6) shares the thiophene-acetamide motif but incorporates a thiazole ring.

  • Physicochemical Properties : Higher molecular weight (314.4 vs. 312.4) and moderate aqueous solubility (15.6 µg/mL at pH 7.4) suggest the target compound may exhibit similar hydrophobicity .

Key Differences :

  • Heterocycle Functionality : Thiazole’s sulfur atom vs. triazole’s nitrogen-rich structure may influence redox stability and metabolic pathways.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a triazole ring and a thiophene moiety. These components suggest potential biological activities that warrant exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Structural Characteristics

The compound features the following key structural elements:

  • Triazole Ring : Known for its versatility and presence in various pharmacologically active compounds.
  • Thiophene Group : Associated with various biological activities including antimicrobial and anticancer properties.
Structural Feature Description Biological Activity
Triazole RingFive-membered ring containing three nitrogen atomsAntifungal, antibacterial, anticancer
Thiophene GroupFive-membered aromatic ring containing sulfurAntimicrobial, anti-inflammatory

Antifungal Activity

The presence of the triazole moiety is crucial for antifungal activity. Compounds containing triazoles have been shown to inhibit fungal growth effectively. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against various fungal strains, indicating promising antifungal potential .

Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .

Anticancer Activity

Research indicates that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural components may enhance its binding affinity to target proteins involved in cancer progression .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antifungal Study : A study reported that a series of triazole derivatives exhibited significant antifungal activity against Candida albicans with MIC values lower than those of standard antifungal agents like fluconazole.
  • Antibacterial Evaluation : Another investigation highlighted the antibacterial effects of thiophene-containing compounds against Escherichia coli and Staphylococcus aureus, showing inhibition zones greater than those produced by conventional antibiotics .
  • Anticancer Research : A recent study demonstrated that triazole derivatives induced apoptosis in breast cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce activity; for example, electron-withdrawing groups generally increase antifungal potency.
  • Thiophene Modifications : Altering the position or type of substituents on the thiophene ring can affect antimicrobial efficacy.

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the triazole and thiophene substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]+ = 367.12 vs. calculated 367.12) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

(Basic) Which analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers (e.g., 1,4- vs. 1,5-triazole substitution) by correlating proton and carbon shifts .
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies sulfur environments in the thiophene and acetamide groups, resolving oxidation states .
  • FT-IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

(Advanced) How can SHELXL refine the crystal structure of this compound, and what parameters are critical?

Methodological Answer:
Using SHELXL :

Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K, with absorption correction (multi-scan, Tmin_{min}/Tmax_{max} = 0.909/1.000) .

Refinement :

  • R-factors : Target R1 < 0.05 for I > 2σ(I); wR2 < 0.15 for all data.
  • Displacement Parameters : Anisotropic refinement for non-H atoms; H atoms placed geometrically (riding model).

Validation : Check for π-π stacking (e.g., thiophene-phenyl interactions) and hydrogen-bonding networks (N–H⋯N/O) using Mercury .

Example : A related acetamide derivative (C11_{11}H8_8Cl2_2N2_2OS) refined to R1 = 0.041, wR2 = 0.096, with a triclinic P1 space group .

(Advanced) How can contradictory biological activity data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer:

Dose-Response Studies : Establish EC50_{50} values across multiple assays (e.g., neurokinin 1 receptor binding vs. cAMP inhibition) to identify off-target effects .

Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450-mediated) reduces in vivo efficacy despite high in vitro affinity .

Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with functional assays (e.g., calcium flux) to distinguish binding affinity from efficacy .

(Advanced) How to design a structure-activity relationship (SAR) study for neurokinin receptor antagonism?

Methodological Answer:

Core Modifications :

  • Triazole : Replace with pyrazole or imidazole to assess heterocycle size impact .
  • Thiophene : Substitute with furan or phenyl to probe π-stacking requirements .

Substituent Analysis :

  • Phenyl Group : Introduce electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate receptor hydrophobic pockets .

Computational Modeling :

  • Docking (AutoDock Vina) : Simulate binding to neurokinin 1 receptor (PDB: 6VBY) to prioritize analogs with predicted ΔG < -9 kcal/mol .
  • MD Simulations : Assess triazole-thiophene conformational flexibility over 100 ns trajectories .

(Advanced) What in vivo models are suitable for evaluating neuropathic pain efficacy?

Methodological Answer:

Chronic Constriction Injury (CCI) Model :

  • Dosing : 10 mg/kg (i.p.) daily for 14 days; measure mechanical allodynia (von Frey filaments) .

Pharmacokinetics :

  • Plasma Half-Life : LC-MS/MS to determine t1/2_{1/2} (e.g., 4.2 hrs in rats) and brain penetration (brain/plasma ratio >0.3) .

Biomarker Analysis : ELISA quantification of spinal cord substance P reduction post-treatment .

(Advanced) How to troubleshoot low yields in CuAAC reactions during synthesis?

Methodological Answer:

Catalyst Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) with TBTA ligand to prevent oxidation; ideal molar ratio = 1:1.2 (azide:alkyne) .

Solvent Effects : Test DMSO/water mixtures for improved solubility of hydrophobic intermediates .

Real-Time Monitoring : Use in situ IR to track azide (2100 cm1^{-1}) disappearance and optimize reaction time .

(Basic) What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC (new peaks at Rt_t = 3.2 min indicate oxidation) .
  • pH Stability : Assess in PBS (pH 7.4) vs. gastric fluid (pH 1.2) over 24 hrs; >90% stability at neutral pH .
  • Thermal Stability : TGA/DSC shows decomposition >200°C, confirming room-temperature handling is safe .

(Advanced) How to validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Heat shock (40–60°C) lysates treated with 10 µM compound; Western blotting for neurokinin 1 receptor stabilization .

BRET (Bioluminescence Resonance Energy Transfer) : Monitor receptor conformational changes using NanoLuc-tagged constructs .

(Advanced) What strategies mitigate off-target effects in kinase assays?

Methodological Answer:

Kinome-Wide Profiling : Screen against 468 kinases (e.g., DiscoverX) to identify hits (e.g., >50% inhibition at 1 µM) .

Selectivity Filters : Prioritize analogs with >100-fold selectivity for neurokinin 1 over related GPCRs (e.g., NK2, NK3) .

CRISPR Knockout Models : Confirm activity loss in NK1R/^{-/-} cells .

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